

(-)-Yomogin chemical structure and properties

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Compound of Interest

Compound Name: (-)-Yomogin

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An In-depth Technical Guide to **(-)-Yomogin**: Chemical Structure, Properties, and Biological Activity

(-)-Yomogin is a naturally occurring sesquiterpene lactone isolated from plants of the *Artemisia* genus, such as *Artemisia princeps* and *Artemisia iwayomogi*.^{[1][2]} It has garnered significant interest within the scientific community for its potent biological activities, including anticancer and anti-neuroinflammatory properties. This document provides a comprehensive overview of its chemical characteristics, biological mechanisms, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

(-)-Yomogin is classified as a eudesmane sesquiterpenoid. Its chemical identity is well-established through various spectroscopic methods.

Table 1: Chemical and Physical Properties of **(-)-Yomogin**

Property	Value	Reference
IUPAC Name	(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f] [3]benzofuran-2,6-dione	[3]
Molecular Formula	C ₁₅ H ₁₆ O ₃	[3][4]
Molecular Weight	244.29 g/mol	[4]
Exact Mass	244.1099 g/mol	[4]
CAS Number	10067-18-2	[3]
Compound Type	Sesquiterpene Lactone	[1][2]

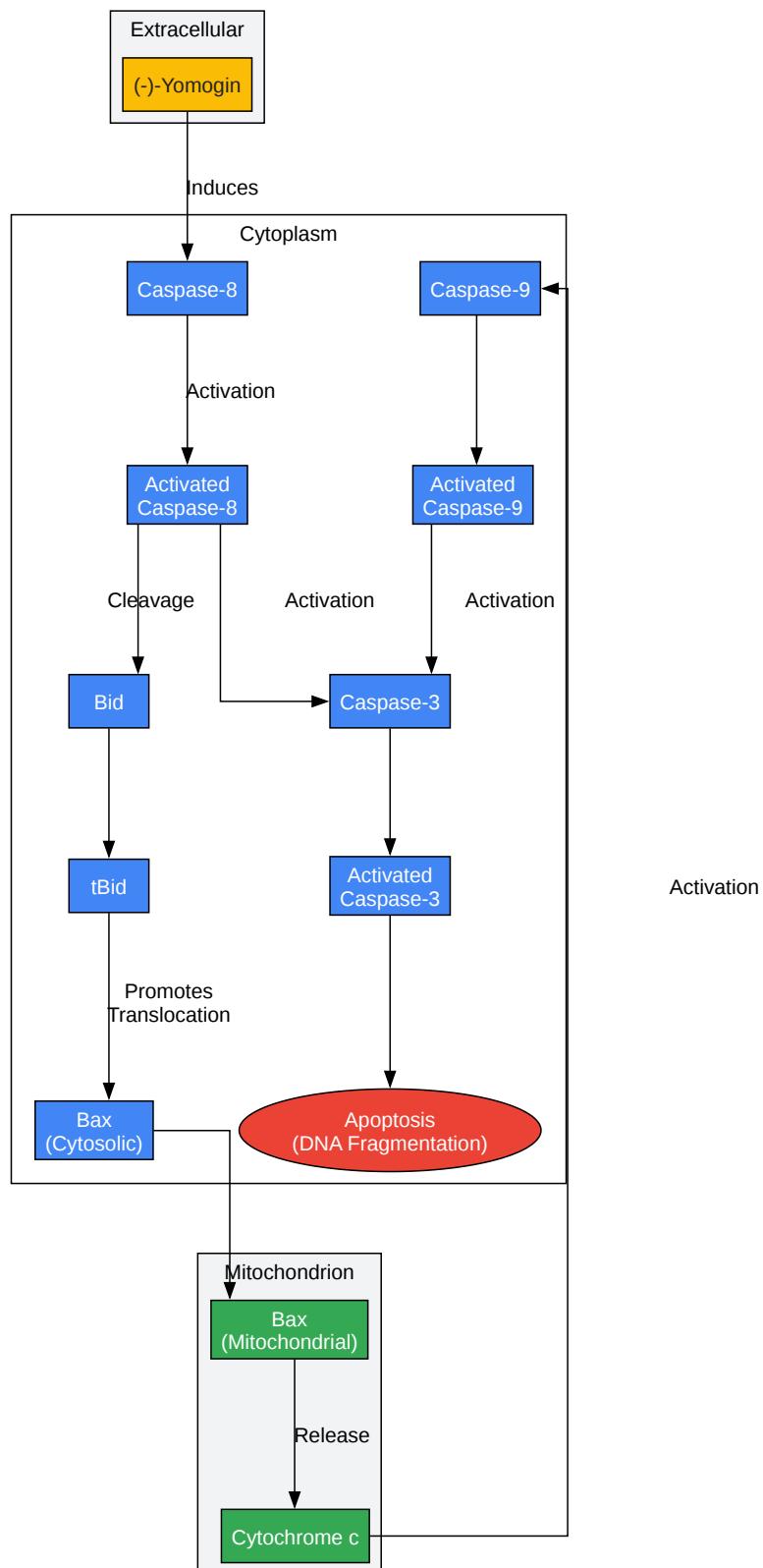
Biological Activities and Signaling Pathways

(-)-Yomogin exhibits significant therapeutic potential through its effects on key cellular signaling pathways involved in apoptosis and inflammation.

Anticancer Activity: Induction of Apoptosis

(-)-Yomogin has been demonstrated to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[1] Its mechanism is rooted in the activation of the caspase cascade, a critical component of the programmed cell death machinery.

The process is initiated via the extrinsic apoptosis pathway, marked by the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) facilitates the translocation of another pro-apoptotic protein, Bax, from the cytosol to the mitochondrial membrane. This event compromises mitochondrial integrity, leading to the release of cytochrome c into the cytoplasm. Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic features of apoptosis, such as DNA fragmentation.[1]



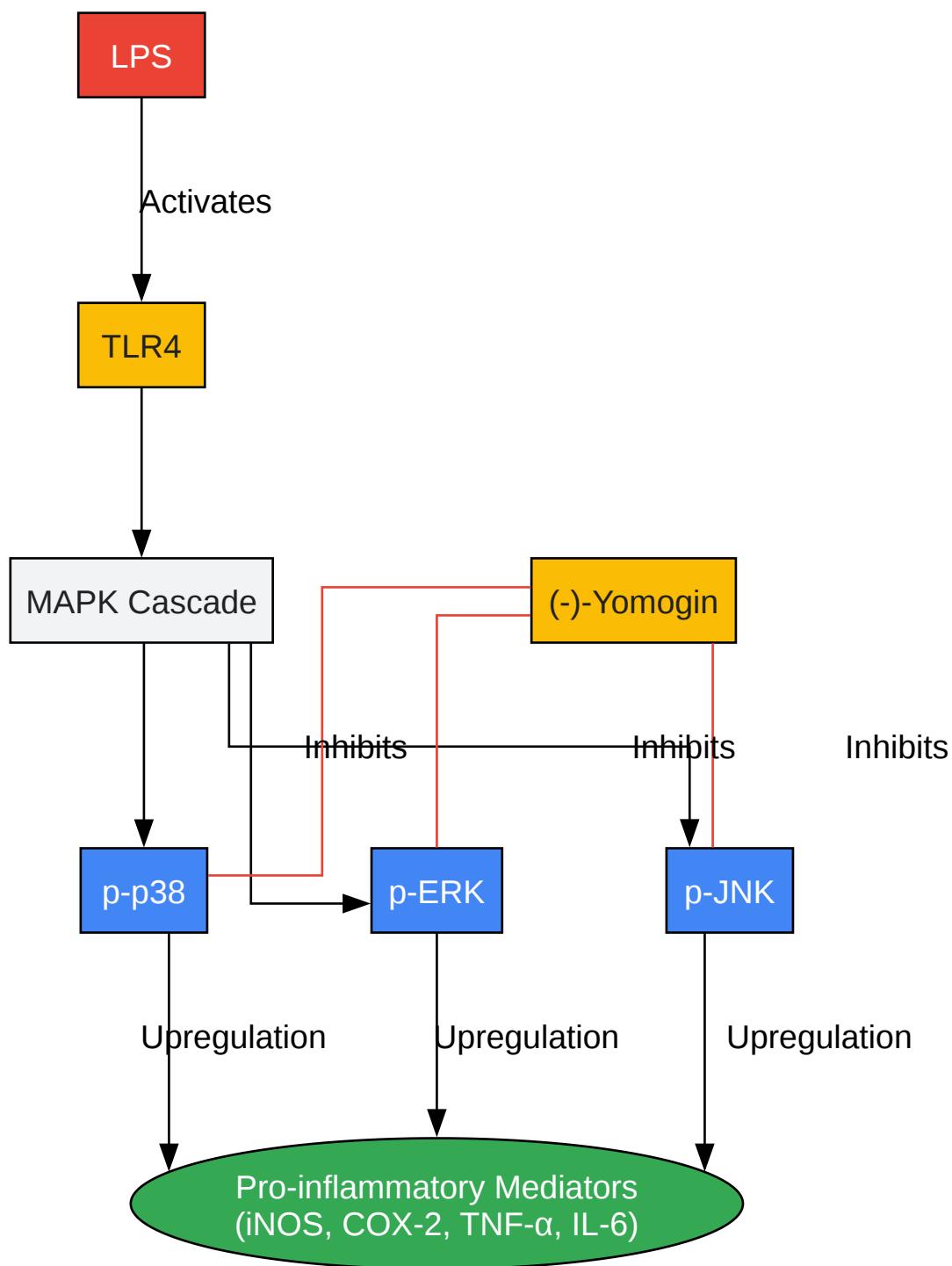
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Caption: (-)-Yomogin-induced apoptosis signaling pathway in HL-60 cells.

Anti-Neuroinflammatory Activity

(-)-Yomogin also demonstrates powerful anti-neuroinflammatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, it effectively suppresses the production of key pro-inflammatory mediators.^[2] These include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor- α (TNF- α), and interleukin-6 (IL-6).^{[2][5]}

The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. LPS, a component of gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and activation of MAPK family members: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).^[2] These activated kinases promote the expression of pro-inflammatory genes. **(-)-Yomogin** intervenes by significantly reducing the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.^{[2][5]}



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Caption: Inhibition of the LPS-induced MAPK pathway by (-)-Yomogin.

Experimental Protocols

The biological activities of **(-)-Yomogin** have been characterized through a series of detailed in vitro and in vivo experiments.

Isolation of **(-)-Yomogin** from *Artemisia iwayomogi*

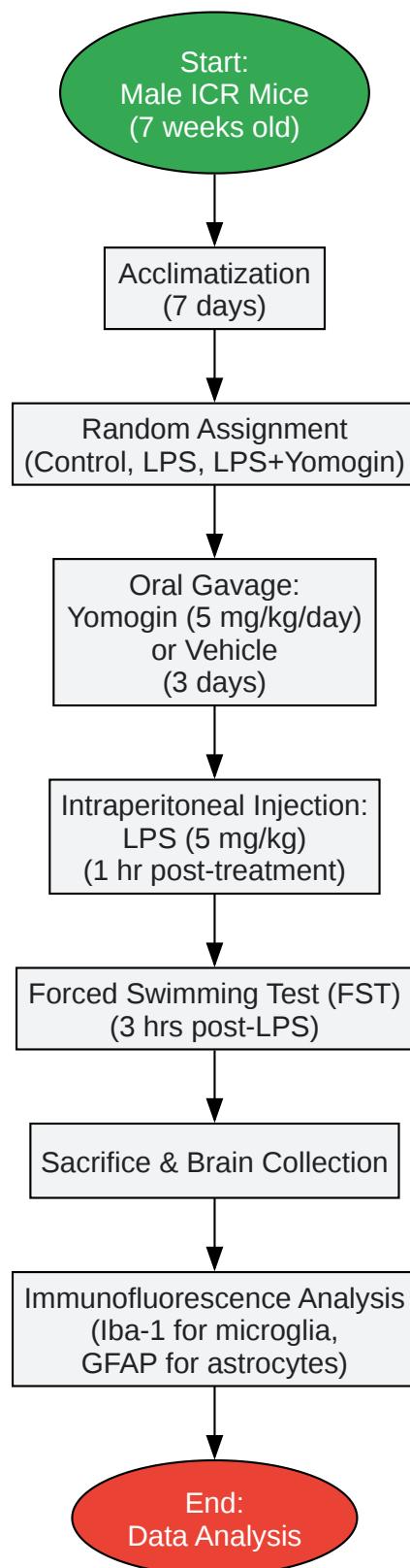
- Extraction: Dried aerial parts of *A. iwayomogi* (3.0 kg) are extracted twice with 90% ethanol (30 L) for 48 hours at room temperature.[2]
- Solvent Evaporation: The solvent is evaporated in vacuo at 45°C to yield a crude extract.[2]
- Partitioning: The extract is suspended in distilled water and partitioned three times with ethyl acetate.[2]
- Chromatography: The ethyl acetate fraction is subjected to column chromatography on Diaion HP-20 using a gradient of acetone in water.[2]
- Purification: **(-)-Yomogin** is isolated from the resulting fractions by recrystallization in an acetone and methanol mixture (1:1 v/v) at room temperature.[2]

In Vitro Anti-Neuroinflammation Assay (BV2 Cells)

- Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]
- Treatment: Cells are seeded in multi-well plates. After 24 hours, they are treated with **(-)-Yomogin** (at concentrations of 0.1, 1, or 10 µM) for 1 hour before being stimulated with LPS (100 ng/mL) for another 23 hours.[2]
- Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.
- qRT-PCR and Western Blot: Cellular levels of mRNA and protein for iNOS, COX-2, TNF-α, IL-6, and phosphorylated forms of p38, JNK, and ERK are quantified using quantitative real-time PCR and Western blotting, respectively.[2]

In Vivo Anti-Neuroinflammation Study (Mouse Model)

- Animal Model: Male ICR mice (7 weeks old) are used.[2]
- Drug Administration: **(-)-Yomogin**, dissolved in 2% Tween 80 in saline, is administered by oral gavage at a dose of 5 mg/kg/day for 3 consecutive days.[2]
- LPS Injection: One hour after the final dose of **(-)-Yomogin**, neuroinflammation is induced by a single intraperitoneal injection of LPS (5 mg/kg).[2]
- Behavioral Testing: A Forced Swimming Test (FST) is conducted 3 hours after the LPS injection to assess depressive-like behaviors.[2]
- Immunofluorescence: After behavioral testing, mice are sacrificed, and brain tissues (hippocampus and cortex) are collected. The activation of microglia and astrocytes is assessed by immunofluorescence staining for Iba-1 and GFAP, respectively.[2]

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